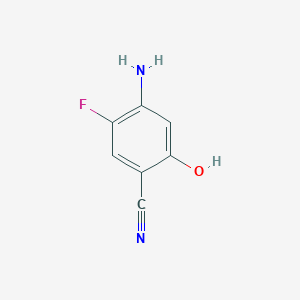

4-Amino-5-fluoro-2-hydroxybenzonitrile

Description

Significance of Functionalized Benzonitrile (B105546) Derivatives in Synthetic Chemistry and Chemical Biology

Functionalized benzonitrile derivatives are a cornerstone in modern organic synthesis and medicinal chemistry. The nitrile group is a versatile functional handle, capable of being transformed into a wide array of other functionalities such as amines, amides, tetrazoles, and carboxylic acids. This versatility makes benzonitriles valuable intermediates in the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and dyes. organic-chemistry.orgthermofisher.com In chemical biology, the benzonitrile moiety is present in numerous biologically active compounds and serves as a key structural motif for interaction with biological targets. psu.edu For instance, benzonitrile derivatives have been investigated for their potential as inhibitors of various enzymes and as ligands for receptors. psu.edu

Strategic Importance of Fluorine and Amino-Hydroxy Functionalities in Aromatic Systems

The incorporation of fluorine into aromatic systems is a widely employed strategy in drug discovery and materials science. The unique properties of the fluorine atom, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, can profoundly influence the physicochemical and biological properties of a molecule. google.com Strategic placement of fluorine can enhance metabolic stability, improve membrane permeability, and modulate the acidity or basicity of nearby functional groups, thereby improving the pharmacokinetic and pharmacodynamic profile of a drug candidate. google.comacs.org

Retrosynthetic Considerations for 4-Amino-5-fluoro-2-hydroxybenzonitrile

Retrosynthetic analysis is a powerful tool for devising synthetic routes to a target molecule by mentally breaking it down into simpler, commercially available starting materials. nih.gov The retrosynthesis of 4-Amino-5-fluoro-2-hydroxybenzonitrile involves considering the strategic disconnection of its key functional groups.

The synthesis of a polysubstituted aromatic ring like that in 4-Amino-5-fluoro-2-hydroxybenzonitrile requires careful planning of the order of substituent introduction. Potential precursor molecules could include various substituted anilines, phenols, or fluorinated aromatic compounds. For instance, a plausible precursor could be a difluoro- or amino-fluoro-substituted phenol (B47542) or aniline (B41778), which would then undergo further functionalization. The choice of precursors is dictated by the availability of starting materials and the regioselectivity of the subsequent reactions.

One possible synthetic route could start from a fluorinated phenol. For example, 2-fluoro-4-nitrophenol (B1220534) could be a viable starting material. This compound could then undergo amination, followed by reduction of the nitro group and subsequent introduction of the cyano group. Another approach could involve starting with a fluorinated aniline derivative.

The disconnection of the benzonitrile core of 4-Amino-5-fluoro-2-hydroxybenzonitrile can be approached in several ways, primarily focusing on the introduction of the cyano, amino, and hydroxy groups.

A primary disconnection strategy involves the late-stage introduction of the nitrile group. This can be achieved through a Sandmeyer reaction, a well-established method for converting an aryl diazonium salt, derived from an amino group, into a nitrile using a copper(I) cyanide reagent. nih.gov This approach would involve the synthesis of a 4-amino-5-fluoro-2-hydroxyaniline precursor.

Another key disconnection is the formation of the carbon-nitrogen bond of the amino group. This can be achieved through the reduction of a nitro group, which is a common and reliable transformation in aromatic chemistry. Therefore, a 5-fluoro-2-hydroxy-4-nitrobenzonitrile could be a key intermediate.

The introduction of the fluorine atom often relies on starting with a pre-fluorinated precursor, as direct fluorination of complex aromatic systems can be challenging and often lacks regioselectivity. Therefore, a disconnection back to a fluorinated starting material is a common strategy.

Finally, the hydroxy group can be introduced directly or can be present in the starting material. If introduced, it could be via nucleophilic aromatic substitution or through the cleavage of a methoxy (B1213986) group, which is a common protecting group for phenols.

Compound Data

Properties

IUPAC Name |

4-amino-5-fluoro-2-hydroxybenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5FN2O/c8-5-1-4(3-9)7(11)2-6(5)10/h1-2,11H,10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONNXKOXERYZINB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1F)N)O)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5FN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00562375 | |

| Record name | 4-Amino-5-fluoro-2-hydroxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00562375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129911-04-2 | |

| Record name | 4-Amino-5-fluoro-2-hydroxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00562375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 4 Amino 5 Fluoro 2 Hydroxybenzonitrile

Conventional and Optimized Synthetic Routes to 4-Amino-5-fluoro-2-hydroxybenzonitrile

The synthesis of polysubstituted aromatic rings like 4-Amino-5-fluoro-2-hydroxybenzonitrile is a complex task that requires precise control over the introduction and positioning of functional groups. Conventional methods typically rely on multi-step sequences starting from readily available precursors.

Multi-Step Synthesis Pathways from Established Precursors

The construction of 4-Amino-5-fluoro-2-hydroxybenzonitrile often involves a sequence of reactions to install the amino, fluoro, hydroxyl, and cyano groups onto the benzene (B151609) ring in the correct orientation. While a direct, single-pot synthesis is challenging, several plausible multi-step routes can be devised based on established organic chemistry transformations and syntheses of analogous compounds.

One common strategy involves the modification of a pre-functionalized benzene ring. For instance, a synthesis could commence from a precursor like 2-fluoro-4-nitrophenol (B1220534). The challenge lies in the subsequent introduction of the amino and cyano groups at the desired positions. A nitro group can be readily reduced to an amino group, for example, through catalytic hydrogenation using a Palladium on carbon (Pd/C) catalyst, a clean and efficient method. researchgate.net

The introduction of the cyano group is a critical step. A widely used method is the cyanation of an aryl halide. For example, a related compound, 4-amino-3-hydroxybenzonitrile, has been synthesized from a 6-bromo-2(3H)-benzoxazolone precursor. google.com This process involves heating the bromo-compound with copper(I) cyanide (CuCN) in a solvent like N,N-Dimethylformamide (DMF). google.com This suggests a potential pathway where a brominated fluorophenol derivative is used as a key intermediate.

Another established route for introducing a nitrile group is the Sandmeyer reaction, which involves the diazotization of a primary aromatic amine followed by treatment with a cyanide salt, typically CuCN. A process for synthesizing 4-amino-2-trifluoromethylbenzonitrile utilizes a three-step method of positioning bromination, followed by cyano replacement and finally ammonolysis replacement to yield the final product. google.com This highlights a modular approach where functional groups are installed sequentially.

A hypothetical multi-step pathway could therefore involve:

Starting with a molecule like 3-fluoro-4-aminophenol.

Protection of the reactive amino and hydroxyl groups.

Regioselective introduction of a halogen (e.g., bromine) at the desired position.

Cyanation of the halogenated intermediate using a reagent like CuCN or through a palladium-catalyzed reaction.

Deprotection to reveal the hydroxyl and amino functionalities.

Regioselective Functionalization Strategies

Achieving the specific 1,2,4,5-substitution pattern of 4-amino-5-fluoro-2-hydroxybenzonitrile is the principal challenge, demanding a careful strategy of regioselective reactions. The directing effects of the substituents on the aromatic ring govern the position of incoming electrophiles or nucleophiles.

Directing Group Effects : The hydroxyl (-OH) and amino (-NH₂) groups are powerful ortho-, para-directing activators. The fluorine (-F) atom is also an ortho-, para-director, though deactivating. Conversely, the cyano (-CN) group is a meta-directing deactivator. A synthesis strategy must navigate these competing influences.

Use of Blocking Groups : In many syntheses of highly substituted aromatics, temporary blocking groups are employed to direct incoming substituents to the desired positions before being removed in a later step.

Precursor-Directed Synthesis : The most practical approach is to start with a precursor that already contains some of the required functional groups in the correct relative positions. For example, the synthesis of various amino-functionalized 1,2-oxazoles relies on the reaction of β-enamino ketoester precursors with hydroxylamine, where the regiochemistry is pre-determined by the starting material. beilstein-journals.org Similarly, the synthesis of 2-aryl-5-cyano-1-(2-hydroxyaryl)-1H-imidazole-4-carboxamides is regiocontrolled by the presence of a 2-hydroxyaryl group on the starting imine, which assists the cyclization process intramolecularly. nih.gov This principle underscores the importance of selecting an optimal starting material for the synthesis of 4-Amino-5-fluoro-2-hydroxybenzonitrile.

Comparison of Reaction Conditions and Yield Optimization

The efficiency of each synthetic step is highly dependent on the reaction conditions. Optimization of solvent, temperature, catalyst, and reaction time is crucial for maximizing yield and purity. Data from the synthesis of analogous compounds provide insight into effective conditions for key transformations.

For instance, the cyanation of aryl bromides is a well-studied reaction. A patent for the synthesis of a related hydroxybenzonitrile derivative documents a high-yield procedure.

Table 1: Example of Optimized Cyanation Reaction Conditions

| Reactant | Reagent | Solvent | Temperature | Time | Yield | Source |

|---|---|---|---|---|---|---|

| 6-bromo-2(3H)-benzoxazolone | CuCN | DMF | 150 °C | 6 h | 88.5% | google.com |

This table is interactive. Click on the headers to sort the data.

Similarly, the reduction of a nitro group to an amine is a common and often high-yielding step. The use of catalytic hydrogenation is preferred for its clean conversion and high efficiency.

Table 2: Conditions for Nitro Group Reduction

| Reactant | Catalyst | Reaction Type | Yield | Source |

|---|

This table is interactive. Click on the headers to sort the data.

These examples demonstrate that high yields for individual steps in a potential synthesis of 4-Amino-5-fluoro-2-hydroxybenzonitrile are achievable with careful optimization of reaction parameters.

Green Chemistry Approaches in the Synthesis of 4-Amino-5-fluoro-2-hydroxybenzonitrile

Modern synthetic chemistry places increasing emphasis on sustainability. Green chemistry principles aim to design processes that are safer, more efficient, and environmentally benign by reducing waste and avoiding hazardous substances.

Solvent-Free and Catalytic Systems for Benzonitrile (B105546) Formation

The formation of the benzonitrile group is a key focus for green innovation. Traditional methods often use stoichiometric amounts of toxic cyanide reagents. google.com Modern approaches favor catalytic systems that are more efficient and generate less waste.

Catalytic Cyanation : Palladium- and nickel-based catalysts have been developed for the cross-coupling of aryl halides with cyanide sources, often requiring only a small amount of the metal catalyst. sci-hub.se These methods represent a significant improvement over the use of stoichiometric copper cyanide.

Alternative Reaction Media : The choice of solvent is a major factor in the environmental impact of a synthesis. Research has focused on replacing volatile organic compounds with greener alternatives. One-pot syntheses of benzonitriles have been developed using ionic liquids, which can act as both the solvent and a promoter for the dehydration of an intermediate aldoxime. rsc.org Water is an even more desirable solvent, and catalyst-free, four-component reactions in water have been successfully used to synthesize complex chromene-carbonitrile derivatives at room temperature. rsc.org

Catalytic Ammoxidation : On an industrial scale, benzonitriles can be produced via the vapor-phase catalytic ammoxidation of toluene, a process that uses ammonia (B1221849) and air. nih.govmdpi.com While potentially not suitable for a highly functionalized molecule like 4-Amino-5-fluoro-2-hydroxybenzonitrile, it exemplifies a highly atom-economical industrial process.

Microwave-Assisted and Solid-Phase Synthesis Techniques

Modern synthetic chemistry has increasingly adopted technologies like microwave irradiation and solid-phase synthesis to enhance reaction efficiency, reduce times, and improve product yields. nih.govmdpi.com These techniques are applicable to the synthesis of complex molecules, including derivatives of benzonitrile.

Microwave-assisted synthesis utilizes microwave energy to heat reactions, often resulting in dramatic rate accelerations compared to conventional heating methods. mdpi.com This effect stems from the direct coupling of microwave energy with the polar molecules in the reaction mixture, leading to rapid and uniform heating. mdpi.comnanobioletters.com For the synthesis of heterocyclic compounds like pyrazoles and pyrroles, microwave irradiation has proven to be a powerful tool, enabling rapid and efficient one-pot, multi-component reactions. nanobioletters.comnih.govmdpi.com The synthesis of unnatural amino acids and various ketone derivatives has also been successfully achieved with high yields and purities using microwave-assisted methods. nih.govnih.gov This methodology's benefits include the use of inexpensive starting materials and significantly shorter reaction times. nih.govmdpi.com

Solid-phase synthesis (SPS) offers a streamlined approach by anchoring a starting material to a solid support (resin) and carrying out sequential reactions. uci.edu This method simplifies purification, as excess reagents and by-products are washed away after each step, eliminating the need for traditional chromatographic separation. chemrxiv.org Originally developed for peptide synthesis, SPS is now widely used for creating libraries of small molecules. uci.edustanford.edu The synthesis of macrocycles and other complex structures has been demonstrated using solid-phase techniques, often in combination with microwave irradiation to accelerate coupling steps. mdpi.comstanford.edu For instance, water-based, microwave-assisted solid-phase synthesis using Boc-amino acid nanoparticles has been developed as an environmentally friendly method. mdpi.com

While direct examples for 4-Amino-5-fluoro-2-hydroxybenzonitrile might be specific to proprietary research, the principles of these advanced methods are highly relevant. A potential solid-phase approach could involve anchoring a suitable precursor to a resin, followed by sequential modifications, including nitration, reduction, and nucleophilic substitution, to build the target molecule.

Nucleophilic Aromatic Substitution (SNAr) Reactions in the Context of 4-Amino-5-fluoro-2-hydroxybenzonitrile Synthesis

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for modifying aromatic rings and serves as a key strategy for synthesizing substituted benzonitriles. wikipedia.orgbyjus.com Unlike the more common electrophilic aromatic substitution, SNAr involves a nucleophile attacking an electron-deficient aromatic ring, displacing a suitable leaving group. libretexts.org This reaction does not proceed via the SN1 or SN2 mechanisms typical for aliphatic compounds. wikipedia.org Instead, it generally follows an addition-elimination pathway. libretexts.org

The mechanism involves two main steps:

Addition: The nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. imperial.ac.uk The aromaticity of the ring is temporarily broken in this step.

Elimination: The leaving group departs, restoring the aromaticity of the ring and yielding the substituted product.

For an SNAr reaction to be efficient, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group. byjus.comlibretexts.org These groups are crucial for stabilizing the negative charge of the Meisenheimer intermediate through resonance. byjus.com Common activating groups include nitro (-NO₂), cyano (-CN), and acyl groups. wikipedia.org

Ortho- and Para-Directing Effects of Substituents on SNAr Reactivity

In the context of SNAr reactions, the directing effects of substituents are critical for determining the feasibility and outcome of the synthesis. The presence of strong electron-withdrawing groups is essential to make the aromatic ring susceptible to nucleophilic attack. libretexts.org The position of these activating groups relative to the leaving group dictates their ability to stabilize the negatively charged Meisenheimer intermediate.

Stabilization is most effective when the EWG is located at the ortho or para position to the leaving group. byjus.comlibretexts.org In these positions, the negative charge of the intermediate can be delocalized onto the EWG through resonance, significantly lowering the activation energy of the reaction. byjus.com

Conversely, if the EWG is in the meta position relative to the leaving group, it cannot participate in resonance stabilization of the anionic intermediate. byjus.com While it may still exert a deactivating inductive effect, the lack of resonance stabilization makes the reaction much less favorable. byjus.com Therefore, for a successful SNAr reaction, having an activating group like a nitro or cyano group at the ortho or para position is a primary requirement. byjus.comlibretexts.org In the case of 4-Amino-5-fluoro-2-hydroxybenzonitrile, the cyano group (-CN) and the fluorine atom themselves influence the ring's electronics, alongside the amino and hydroxyl groups.

Influence of Leaving Groups and Nucleophiles on Reaction Efficiency

The efficiency of an SNAr reaction is heavily dependent on the nature of both the leaving group and the incoming nucleophile.

Leaving Group Ability: The trend for leaving group ability in SNAr reactions is often counterintuitive when compared to SN2 reactions. wikipedia.org The order of reactivity for halogens is: F > Cl > Br > I

Fluorine, despite forming the strongest carbon-halogen bond, is the best leaving group in this context. wikipedia.orglibretexts.org This phenomenon, known as the "element effect," is because the rate-determining step is the initial attack of the nucleophile to form the Meisenheimer complex, not the departure of the leaving group. libretexts.orgimperial.ac.uk The high electronegativity of fluorine makes the carbon atom it is attached to highly electrophilic, thus accelerating the initial nucleophilic attack. wikipedia.orglibretexts.org The loss of the leaving group is a subsequent, faster step. libretexts.org

Nucleophile Identity: A wide range of nucleophiles can be employed in SNAr reactions. Common examples include:

Amines (e.g., ammonia, primary and secondary amines) wikipedia.org

Alkoxides and phenoxides wikipedia.org

Thiolates wikipedia.org

Stabilized carbanions wikipedia.org

The strength and reactivity of the nucleophile will influence the reaction conditions required. Stronger nucleophiles will generally react faster and under milder conditions. For example, the synthesis of various substituted benzenes has been achieved using oxygen, sulfur, and nitrogen nucleophiles in the presence of a base like potassium carbonate in a solvent such as DMF. beilstein-journals.org

Interactive Table: Factors Influencing SNAr Reaction Efficiency

| Factor | Influence on Reaction Rate | Rationale |

| Electron-Withdrawing Group (EWG) | Increases rate significantly | Stabilizes the negative charge in the Meisenheimer intermediate through resonance (if ortho/para). byjus.comlibretexts.org |

| EWG Position | Ortho/Para > Meta | Only ortho and para positions allow for direct resonance stabilization of the anionic intermediate. byjus.com |

| Leaving Group (Halogens) | F > Cl > Br > I | The high electronegativity of fluorine makes the ipso-carbon more electrophilic, accelerating the rate-determining nucleophilic attack. libretexts.org |

| Nucleophile Strength | Stronger nucleophiles react faster | More reactive nucleophiles lower the activation energy for the formation of the Meisenheimer complex. |

Patent Literature Analysis of Synthetic Pathways for Related Fluoro-Amino-Hydroxy Benzonitriles

An analysis of patent literature reveals several strategic approaches for the synthesis of substituted benzonitriles, which are valuable intermediates for pharmaceuticals and other advanced materials. google.comgoogle.compatsnap.com Although patents for the exact synthesis of 4-Amino-5-fluoro-2-hydroxybenzonitrile are specific, the methodologies for analogous compounds provide a clear blueprint.

A common strategy involves the modification of a pre-existing substituted benzene ring. For instance, one patent describes the production of fluoro-4-hydroxybenzonitrile starting from a fluorophenol, which undergoes bromination followed by further reactions to install the cyano group. google.com This highlights a multi-step approach where halogenation is a key intermediate step.

Another patented method for producing 2-amino-substituted benzaldehyde (B42025) compounds involves a sequence of protection, directed lithiation/boration, azidation, amination, and final deprotection. google.com This demonstrates a sophisticated use of protecting groups to achieve specific regioselectivity for amination.

The synthesis of aminobenzonitriles from aminobenzamides via dehydration is another industrially relevant method. patsnap.com One patented process uses thionyl chloride as both an amino-protecting agent and a dehydrating agent, followed by hydrolysis to yield the final aminobenzonitrile product. patsnap.com

Furthermore, patents disclose the synthesis of complex heterocyclic structures starting from simpler fluoro-aromatic compounds. For example, 4,5-difluoro-1,2-dinitrobenzene is used as a building block that undergoes sequential nucleophilic aromatic substitution to create phenoxazines and other derivatives. nih.gov Similarly, the synthesis of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene and its subsequent reaction with various nucleophiles to displace the fluorine atom is a well-documented pathway. beilstein-journals.org

These patented methods underscore a common theme: the synthesis of highly substituted fluoro-amino-hydroxy benzonitriles often relies on a carefully orchestrated sequence of reactions, including halogenation, nitration, nucleophilic substitution, and the use of protecting groups to control regiochemistry.

Table: Summary of Patented Synthetic Strategies for Related Benzonitriles

| Patent Focus | Starting Material Example | Key Transformation Steps | Reference |

| Fluoro-4-hydroxybenzonitrile | 3-Fluorophenol | Bromination, Cyanation | google.com |

| 2-Amino-substituted benzaldehydes | 2-Unsubstituted benzaldehyde | Acetal protection, Lithiation/Boration, Azidation, Amination, Deprotection | google.com |

| Aminobenzonitrile | Aminobenzamide | Amino protection, Dehydration with thionyl chloride, Hydrolysis | patsnap.com |

| Substituted Phthalonitriles | 1,2-Dichloro-4,5-dicyanobenzene | Sequential Nucleophilic Substitution | nih.gov |

| Fluoro-nitro-benzenes | 3,5-Dinitro-1-(pentafluorosulfanyl)benzene | Fluorodenitration, Nucleophilic Aromatic Substitution | beilstein-journals.org |

Mechanistic and Kinetic Investigations of Reactions Involving 4 Amino 5 Fluoro 2 Hydroxybenzonitrile

Elucidation of Reaction Pathways for 4-Amino-5-fluoro-2-hydroxybenzonitrile Formation

The formation of 4-Amino-5-fluoro-2-hydroxybenzonitrile necessitates the introduction of amino, fluoro, and hydroxyl groups onto a benzonitrile (B105546) core. The reaction pathways are dictated by the starting materials and the sequence of substitution reactions. A plausible synthetic route could start from a di- or tri-substituted benzene (B151609) derivative, followed by sequential nucleophilic aromatic substitutions.

A probable pathway involves starting with a difluorinated benzonitrile derivative, such as 2,4-difluorobenzonitrile. The high electronegativity of the fluorine atoms activates the aromatic ring for nucleophilic attack. wikipedia.orggoogle.com The positions ortho and para to the electron-withdrawing nitrile group are particularly activated. masterorganicchemistry.comlibretexts.orguomustansiriyah.edu.iq

The introduction of the hydroxyl and amino groups would proceed via SNAr. The general mechanism for an SNAr reaction involves two main steps:

Nucleophilic Attack: The nucleophile attacks the carbon atom bearing a leaving group, leading to the formation of a resonance-stabilized carbanion known as a Meisenheimer complex. masterorganicchemistry.comlibretexts.org This step is typically the rate-determining step as it involves the disruption of the aromatic system. uomustansiriyah.edu.iq

Leaving Group Departure: The leaving group is eliminated, and the aromaticity of the ring is restored. uomustansiriyah.edu.iq

In the context of forming 4-Amino-5-fluoro-2-hydroxybenzonitrile, the regioselectivity of the substitutions is critical. The directing effects of the substituents already present on the ring will govern the position of the incoming nucleophiles. For instance, in a fluorinated nitrobenzene (B124822) derivative, an incoming nucleophile would preferentially substitute at the positions ortho or para to the strongly electron-withdrawing nitro group.

Kinetic Studies of Key Synthetic Steps

The rate of reaction is significantly influenced by:

The nature of the leaving group: The reactivity generally follows the trend F > Cl > Br > I, which is counterintuitive to bond strength but is explained by the high electronegativity of fluorine stabilizing the transition state of the rate-determining nucleophilic attack.

The nature of the nucleophile: Stronger nucleophiles lead to faster reactions.

The nature and position of activating groups: Strongly electron-withdrawing groups (e.g., -NO₂, -CN) ortho or para to the leaving group dramatically increase the reaction rate by stabilizing the Meisenheimer intermediate. wikipedia.orgmasterorganicchemistry.com

A hypothetical reaction to form an aminofluorobenzonitrile derivative from a difluorobenzonitrile and an amine would exhibit kinetics consistent with the SNAr mechanism. The rate constants would be dependent on the specific amine, solvent, and temperature.

Table 1: Hypothetical Kinetic Parameters for an Analogous SNAr Reaction

| Reaction Step | Reactants | Rate Law | Hypothetical Rate Constant (k) | Activation Energy (Ea) |

| Amination | 2,4-Difluorobenzonitrile + Amine | rate = k[C₇H₃F₂N][Amine] | Variable (depends on amine & conditions) | Moderate |

| Hydroxylation | 4-Amino-2,5-difluorobenzonitrile + Hydroxide (B78521) | rate = k[C₇H₄F₂N₂][OH⁻] | Variable (depends on conditions) | Moderate |

Reaction Intermediates and Transition State Analysis

The key reaction intermediate in the formation of 4-Amino-5-fluoro-2-hydroxybenzonitrile via an SNAr pathway is the Meisenheimer complex . libretexts.org For each substitution step (amination and hydroxylation), a distinct Meisenheimer intermediate would be formed.

For example, in the reaction of a difluorobenzonitrile with an amine, the amine attacks the carbon attached to a fluorine atom, forming a tetrahedral carbon center and delocalizing the negative charge across the aromatic ring and the nitrile group. Computational studies, such as Density Functional Theory (DFT) calculations, on similar systems have been used to analyze the structure and stability of these intermediates and their corresponding transition states. researchgate.net

The transition state for the formation of the Meisenheimer complex is the highest energy point in the reaction coordinate for the rate-determining step. masterorganicchemistry.com Its structure would involve a partial bond between the incoming nucleophile and the aromatic carbon, and a partial negative charge distributed over the ring. The stability of this transition state, and thus the reaction rate, is enhanced by the presence of electron-withdrawing groups that can delocalize the developing negative charge.

Solvent Effects and Catalysis in Amination, Fluorination, and Hydroxylation Reactions

The choice of solvent can significantly impact the rate and outcome of SNAr reactions. Polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO), and Acetonitrile are commonly used as they can solvate the cationic species without strongly solvating the nucleophile, thus enhancing its reactivity.

In some cases, the solvent can also act as a catalyst or participate in the reaction. For instance, in reactions involving hydroxylamine, certain ionic liquids have been shown to not only accelerate the reaction but also improve selectivity by minimizing side reactions. rsc.org

Catalysis in SNAr reactions can be achieved in several ways:

Base Catalysis: In amination reactions, a base is often used to deprotonate the amine, increasing its nucleophilicity. The kinetics of some SNAr reactions have shown a second-order dependence on the amine concentration, suggesting one molecule of the amine acts as a nucleophile and the second as a base catalyst.

Phase-Transfer Catalysis: This can be employed when the nucleophile is an inorganic salt that is insoluble in the organic reaction medium. A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, facilitates the transfer of the nucleophilic anion into the organic phase.

Metal Catalysis: While classic SNAr reactions are typically metal-free, some related cross-coupling reactions for C-N and C-O bond formation on aromatic rings utilize transition metal catalysts. However, for highly activated systems like those likely involved in the synthesis of 4-Amino-5-fluoro-2-hydroxybenzonitrile, such catalysis may not be necessary.

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict molecular geometries, vibrational frequencies, and various electronic properties with a favorable balance between accuracy and computational cost. derpharmachemica.com DFT calculations, often using functionals like B3LYP combined with basis sets such as 6-311+G, are standard for analyzing molecules similar to 4-Amino-5-fluoro-2-hydroxybenzonitrile. derpharmachemica.com

A fundamental step in computational analysis is geometry optimization, where the molecule's structure is adjusted to find the lowest energy arrangement of its atoms. This process yields crucial data on bond lengths, bond angles, and dihedral angles. frontiersin.org For substituted benzonitriles, DFT calculations can accurately predict how substituents like amino, fluoro, and hydroxyl groups perturb the geometry of the benzene (B151609) ring. derpharmachemica.com The theoretical parameters obtained from optimization are often validated by comparing them with experimental data from techniques like X-ray crystallography, where available. researchgate.netmdpi.com

Illustrative Data: Comparison of Optimized Geometric Parameters for a Related Benzonitrile (B105546) Derivative Below is a representative table comparing theoretical and experimental bond lengths for a substituted benzonitrile, demonstrating the high level of agreement typically achieved.

| Parameter | Theoretical (DFT) Bond Length (Å) | Experimental (X-ray) Bond Length (Å) |

| C-C (ring) | 1.384 – 1.424 | 1.379 – 1.415 |

| C-CN | 1.435 | 1.442 |

| C≡N | 1.158 | 1.140 |

| C-O | 1.367 | 1.350 |

| C-N (amino) | 1.369 | 1.365 |

| Note: Data is illustrative and based on findings for similar substituted benzonitriles. |

DFT calculations are instrumental in predicting the vibrational spectra (Infrared and Raman) of molecules. nih.gov Each vibrational mode can be assigned to specific molecular motions, such as stretching, bending, or torsion of functional groups (e.g., C≡N, O-H, N-H, C-F). derpharmachemica.commdpi.com Theoretical frequencies are often systematically higher than experimental ones due to the harmonic approximation used in calculations. To improve correlation, calculated frequencies are typically multiplied by a scaling factor. researchgate.net The Potential Energy Distribution (PED) analysis is then used to provide a detailed assignment for each vibrational mode. nih.gov

Illustrative Data: Key Vibrational Frequencies for Substituted Benzonitriles (cm⁻¹) This table shows a comparison of calculated and observed frequencies for key functional groups found in or related to the title compound.

| Vibrational Mode | Functional Group | Calculated Frequency (Scaled) | Experimental Frequency |

| O-H Stretch | Hydroxyl | ~3600 | ~3550-3650 |

| N-H Stretch | Amino | ~3400-3500 | ~3350-3550 |

| C≡N Stretch | Nitrile | ~2230 | ~2220-2240 |

| C-F Stretch | Fluoro | ~1200-1300 | ~1200-1350 |

| C-N Stretch | Amino | ~1250-1340 | ~1250-1350 |

| C-O Stretch | Hydroxyl | ~1200 | ~1180-1260 |

| Note: Frequencies are approximate and based on general data for substituted benzonitriles. derpharmachemica.commdpi.com |

Frontier Molecular Orbital (FMO) Theory and Reactivity Descriptors (HOMO-LUMO analysis, MEP, NBO)

Frontier Molecular Orbital (FMO) theory simplifies the study of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgucsb.edu These two orbitals are critical in determining how a molecule interacts with other species.

The HOMO, being the outermost orbital containing electrons, acts as an electron donor, defining the molecule's nucleophilic (or basic) character. ucsb.eduyoutube.com Conversely, the LUMO is the lowest energy orbital capable of accepting electrons, thus describing the molecule's electrophilic (or acidic) nature. ucsb.eduyoutube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. taylorandfrancis.comresearchgate.net A small energy gap suggests high chemical reactivity, low kinetic stability, and high polarizability, as electrons can be more easily excited to a higher energy level. nih.gov

Global reactivity descriptors can be calculated from HOMO and LUMO energies:

Chemical Hardness (η): η = (E_LUMO - E_HOMO) / 2

Chemical Potential (μ): μ = (E_HOMO + E_LUMO) / 2

Electrophilicity Index (ω): ω = μ² / (2η)

Illustrative Data: FMO and Reactivity Descriptors for a Benzonitrile Derivative

| Parameter | Value (eV) |

| E_HOMO | -6.15 |

| E_LUMO | -2.22 |

| HOMO-LUMO Gap (ΔE) | 3.93 |

| Chemical Hardness (η) | 1.97 |

| Chemical Potential (μ) | -4.19 |

| Electrophilicity Index (ω) | 4.46 |

| Note: Values are illustrative, based on data for related compounds to demonstrate typical magnitudes. nih.govresearchgate.net |

Molecular Electrostatic Potential (MEP): The MEP map is a visual tool that illustrates the total electrostatic potential on the electron density surface of a molecule. avogadro.ccyoutube.com It is invaluable for identifying the reactive sites for electrophilic and nucleophilic attacks. nih.gov Different colors on the map represent varying potential values:

Red: Regions of most negative potential, rich in electrons, susceptible to electrophilic attack (e.g., around the nitrogen of the nitrile group and the oxygen of the hydroxyl group).

Blue: Regions of most positive potential, electron-poor, susceptible to nucleophilic attack (e.g., around the hydrogen atoms of the amino and hydroxyl groups).

Green: Regions of neutral potential. nih.govresearchgate.net

Natural Bond Orbital (NBO) Analysis: NBO analysis provides a detailed picture of the Lewis structure, including charge distribution and delocalization effects within the molecule. wikipedia.orgnih.gov It examines interactions between filled "donor" orbitals and empty "acceptor" orbitals. wikipedia.orgwisc.edu The stabilization energy (E2) associated with these interactions quantifies the extent of intramolecular charge transfer and hyperconjugation. For a molecule like 4-Amino-5-fluoro-2-hydroxybenzonitrile, significant interactions would be expected between the lone pairs of oxygen, nitrogen, and fluorine donors and the antibonding π* orbitals of the benzene ring and nitrile group.

Quantitative Structure-Activity Relationship (QSAR) and Molecular Docking Studies (In Silico)

While specific QSAR studies for 4-Amino-5-fluoro-2-hydroxybenzonitrile were not found, this methodology is crucial in drug discovery. QSAR models aim to correlate the chemical structure of compounds with their biological activity using statistical methods.

Molecular Docking: Molecular docking is a computational simulation that predicts the preferred orientation and binding affinity of one molecule (the ligand) to the active site of another (the receptor, typically a protein). nih.govnih.gov This technique is essential for understanding potential pharmacological interactions. The process involves placing the ligand (e.g., 4-Amino-5-fluoro-2-hydroxybenzonitrile) into the binding pocket of a target protein and calculating a "docking score," which estimates the binding free energy. nih.govnih.gov Lower, more negative scores generally indicate stronger binding. The analysis also reveals key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and specific amino acid residues in the protein's active site. nih.gov Such studies on related benzimidazole (B57391) and thiazole (B1198619) derivatives have successfully predicted their potential as inhibitors for enzymes like α-amylase. nih.gov

Illustrative Data: Typical Molecular Docking Results

| Compound | Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues |

| Derivative 4e | α-Amylase (4W93) | -7.43 | Trp59, Tyr62, Gln63, Asp197, His299 |

| Pyrrole-benzimidazole 5j | NQO1 | -8.5 | Tyr128, Phe178, Trp105, His161 |

| Note: This table presents example data from docking studies of different heterocyclic compounds to illustrate the typical outputs of such an analysis. nih.govnih.gov |

Ligand-Protein Interaction Prediction (In Silico)

In silico ligand-protein interaction prediction, commonly known as molecular docking, is a computational technique used to forecast how a small molecule (a ligand), such as 4-Amino-5-fluoro-2-hydroxybenzonitrile, might bind to a macromolecular target, typically a protein. nih.gov This method involves predicting the preferred orientation, conformation, and binding affinity of the ligand within the active site or binding pocket of a protein. nih.govnih.gov

The process begins with the three-dimensional structures of both the ligand and the protein target, which can be obtained from crystallographic data or generated through homology modeling. nih.gov Docking algorithms then systematically sample a vast number of possible binding poses, scoring each one based on a function that estimates the binding energy. nih.gov These scoring functions consider factors like electrostatic interactions, hydrogen bonding, van der Waals forces, and desolvation penalties. The goal is to identify the binding mode with the most favorable (lowest) energy score, which represents the most stable predicted complex. nih.gov

For a compound like 4-Amino-5-fluoro-2-hydroxybenzonitrile, molecular docking could be used to screen it against various protein targets to hypothesize its biological activity. For instance, it could be docked against enzymes or receptors implicated in disease pathways to explore its potential as an inhibitor or modulator. nih.gov The results would highlight key interactions, such as which amino acid residues in the protein are crucial for binding the ligand's amino, hydroxyl, fluoro, and nitrile functional groups. nih.gov

Prediction of Binding Affinities and Molecular Recognition

Building upon ligand-protein interaction predictions, computational methods can also estimate the binding affinity, a measure of the strength of the interaction between the ligand and its protein target. Molecular recognition is the specific binding of one molecule to another, and predicting this specificity is a key goal of computational chemistry. nih.gov

Binding affinity is often expressed as the dissociation constant (Kd), inhibition constant (Ki), or half-maximal inhibitory concentration (IC50). Computationally, it is frequently estimated as a binding free energy (ΔG_bind). A more negative binding energy value typically indicates a stronger and more stable interaction. nih.gov Advanced computational techniques, such as molecular dynamics (MD) simulations, can be employed after initial docking to refine the binding pose and provide a more accurate estimation of binding affinity. nih.gov MD simulations model the movement of atoms in the ligand-protein complex over time, providing a dynamic view of the interaction and the stability of the predicted binding mode. nih.gov

The prediction of molecular recognition involves analyzing the specific interactions that govern why a ligand binds to one protein over another. For 4-Amino-5-fluoro-2-hydroxybenzonitrile, this would involve evaluating how its distinct pattern of hydrogen bond donors (the amino and hydroxyl groups) and acceptors (the nitrile nitrogen, hydroxyl oxygen, and fluorine atom) matches the chemical environment of a target binding site. These predictions are vital in early-stage drug discovery for identifying lead compounds that are likely to be both potent and selective for their intended target. nih.gov

Below is an illustrative table showing the type of data that would be generated from a hypothetical molecular docking study of 4-Amino-5-fluoro-2-hydroxybenzonitrile against two example protein targets.

| Target Protein | Predicted Binding Energy (kcal/mol) | Key Interacting Residues | Predicted Hydrogen Bonds |

| Example Kinase A | -8.5 | ASP-150, LYS-45, GLU-90 | Amino group with ASP-150; Hydroxyl group with LYS-45 |

| Example Protease B | -7.2 | SER-195, HIS-57, GLY-193 | Hydroxyl group with SER-195; Nitrile group with HIS-57 |

| This table is for illustrative purposes only, demonstrating the typical output of a molecular docking study. The data is hypothetical and not based on published results for 4-Amino-5-fluoro-2-hydroxybenzonitrile. |

Spectroscopic Parameter Prediction (NMR Chemical Shifts, UV-Vis absorption) and Comparison with Experimental Data

Theoretical calculations are highly valuable for predicting spectroscopic properties, which can aid in the structural confirmation of newly synthesized compounds. Methods based on Density Functional Theory (DFT) are commonly used for this purpose. nih.govresearchgate.net

NMR Chemical Shifts: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) is a standard application of computational chemistry. The process typically involves optimizing the geometry of the molecule (e.g., 4-Amino-5-fluoro-2-hydroxybenzonitrile) using a DFT method and an appropriate basis set. nih.gov Following optimization, the magnetic shielding tensors for each nucleus are calculated. These theoretical shielding values are then converted into chemical shifts (δ) by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS). Comparing these predicted shifts with experimentally obtained NMR spectra is a powerful method for verifying the chemical structure. nih.gov Discrepancies between predicted and experimental values can often be rationalized by considering solvent effects, conformational averaging, or limitations of the theoretical model. nih.gov

UV-Vis Absorption: Time-Dependent Density Functional Theory (TD-DFT) is the primary method for predicting the electronic absorption spectra (UV-Vis) of molecules. researchgate.net The calculation provides the excitation energies and oscillator strengths for the electronic transitions between molecular orbitals. The transition with the highest oscillator strength typically corresponds to the maximum absorption wavelength (λ_max) observed in the experimental UV-Vis spectrum. researchgate.net For 4-Amino-5-fluoro-2-hydroxybenzonitrile, TD-DFT could predict the λ_max values corresponding to π→π* and n→π* transitions within the aromatic system, influenced by its various substituents. These theoretical predictions can be compared directly with experimental spectra measured in different solvents to confirm the molecular identity and understand its electronic properties. researchgate.net

The table below illustrates the kind of data that would be generated from DFT-based spectroscopic predictions for 4-Amino-5-fluoro-2-hydroxybenzonitrile and how it would be compared with hypothetical experimental data.

| Parameter | Predicted Value (DFT) | Experimental Value (Hypothetical) |

| ¹³C NMR Shift (C-CN) | 118.5 ppm | 119.2 ppm |

| ¹H NMR Shift (H on C3) | 6.85 ppm | 6.90 ppm |

| UV-Vis λ_max | 295 nm | 298 nm (in Ethanol) |

| This table is for illustrative purposes only. The data is hypothetical and not based on published results for 4-Amino-5-fluoro-2-hydroxybenzonitrile. |

Derivatization Strategies and Structure Reactivity Relationships

Chemical Transformations of the Amino Group

The amino group is a key site for derivatization, allowing for the introduction of a wide array of substituents that can modulate the molecule's properties.

The nucleophilic nature of the amino group makes it amenable to acylation, alkylation, and arylation reactions.

Acylation of the amino group can be readily achieved using various acylating agents such as acid chlorides, anhydrides, or carboxylic acids activated with coupling agents. These reactions typically proceed under basic conditions to neutralize the acid byproduct. For instance, reaction with acetyl chloride in the presence of a base like pyridine (B92270) would yield the corresponding acetamide (B32628) derivative. A related and powerful method for acylating aromatic rings is the Friedel-Crafts acylation, which utilizes Lewis or Brönsted acids as catalysts. nih.gov

Alkylation can introduce alkyl chains to the amino group. However, this reaction can be challenging to control, often leading to a mixture of mono- and di-alkylated products, as well as potential quaternization. The use of specific alkylating agents and careful control of reaction conditions are crucial for achieving selectivity.

Arylation of the amino group, often accomplished through methods like the Buchwald-Hartwig amination, allows for the formation of a diarylamine linkage. This reaction typically employs a palladium or copper catalyst to couple the amine with an aryl halide or triflate.

These transformations are summarized in the table below:

| Reaction Type | Reagents & Conditions | Expected Product |

| Acylation | Acid chloride/anhydride (B1165640), base | N-acyl derivative |

| Alkylation | Alkyl halide, base | N-alkyl derivative(s) |

| Arylation | Aryl halide, Pd or Cu catalyst, base | N-aryl derivative |

The diazotization of the primary aromatic amino group of 4-Amino-5-fluoro-2-hydroxybenzonitrile opens a gateway to a vast array of functional group interconversions. This reaction involves treating the amine with a source of nitrous acid (e.g., sodium nitrite (B80452) in the presence of a strong acid) to form a diazonium salt. researchgate.netscialert.net

The resulting diazonium salt is a versatile intermediate that can undergo a variety of transformations, collectively known as Sandmeyer or Sandmeyer-type reactions, upon treatment with appropriate reagents. nih.gov These reactions allow for the replacement of the amino group with a wide range of substituents. However, the diazotization of aminophenols can be complex, with the potential for competing reactions such as hydroxylation, where water acts as a nucleophile. scirp.org In some cases, attempted cyanations of related diazonium salts have led to unexpected products. rsc.org

The table below outlines potential transformations of the diazonium salt derived from 4-Amino-5-fluoro-2-hydroxybenzonitrile:

| Reaction | Reagent | Resulting Functional Group |

| Sandmeyer (Halogenation) | CuCl, CuBr, KI | -Cl, -Br, -I |

| Sandmeyer (Cyanation) | CuCN | -CN |

| Schiemann Reaction | HBF4, heat | -F |

| Hydroxylation | H2O, heat | -OH |

| Gomberg-Bachmann | Aromatic compound | Biaryl linkage |

Reactions Involving the Hydroxyl Group

The phenolic hydroxyl group is another key site for modification, offering opportunities for etherification, esterification, and oxidation.

Etherification of the hydroxyl group can be accomplished through Williamson ether synthesis, where the phenol (B47542) is first deprotonated with a base to form a phenoxide ion, which then acts as a nucleophile to displace a halide from an alkyl halide.

Esterification of the phenolic hydroxyl group can be achieved by reaction with an acid chloride or anhydride in the presence of a base. Alternatively, Fischer esterification, which involves reacting the phenol with a carboxylic acid in the presence of a strong acid catalyst, can be employed, though it is an equilibrium-controlled process. google.com

The following table summarizes these reactions:

| Reaction Type | Reagents & Conditions | Expected Product |

| Etherification | Alkyl halide, base | O-alkyl (ether) derivative |

| Esterification | Acid chloride/anhydride, base | O-acyl (ester) derivative |

The oxidation of the 2-aminophenol (B121084) moiety within 4-Amino-5-fluoro-2-hydroxybenzonitrile is a significant transformation. The oxidation of 2-aminophenols can be catalyzed by various transition metal complexes and can lead to the formation of phenoxazinone structures through a series of oxidation and condensation steps. iitkgp.ac.inresearchgate.netrsc.org The electrochemical oxidation of aminophenols has also been studied, revealing different pathways depending on the relative positions of the amino and hydroxyl groups. ua.es For ortho-aminophenols, oxidation can lead to the formation of phenoxazine (B87303) units. ua.es

| Oxidation Condition | Expected Product |

| Catalytic (e.g., Cu(II) complexes), air | Phenoxazinone derivative |

| Electrochemical oxidation | Polymeric structures with phenoxazine units |

Transformations of the Nitrile Group

The nitrile group is a versatile functional group that can be transformed into a variety of other functionalities. ebsco.comlibretexts.org

Hydrolysis of the nitrile group can yield either an amide or a carboxylic acid, depending on the reaction conditions. chemistrysteps.comlibretexts.org Acid- or base-catalyzed hydrolysis can be employed to achieve this transformation. chemistrysteps.com

Reduction of the nitrile group typically leads to a primary amine. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are commonly used for this purpose. libretexts.org

Reaction with Organometallic Reagents , such as Grignard reagents or organolithium compounds, can convert the nitrile into a ketone after hydrolysis of the intermediate imine. libretexts.orglibretexts.org

The table below details these transformations:

| Reaction Type | Reagents & Conditions | Expected Product |

| Hydrolysis (partial) | H₂O, mild acid or base | Amide |

| Hydrolysis (complete) | H₂O, strong acid or base, heat | Carboxylic acid |

| Reduction | LiAlH₄, then H₂O | Primary amine |

| Reaction with Grignard Reagent | R-MgBr, then H₃O⁺ | Ketone |

Hydrolysis to Amides and Carboxylic Acids

The nitrile group (C≡N) of 4-amino-5-fluoro-2-hydroxybenzonitrile can be hydrolyzed to form either a primary amide or a carboxylic acid, depending on the reaction conditions. lumenlearning.com This transformation follows two main pathways: acid-catalyzed and base-catalyzed hydrolysis.

In acid-catalyzed hydrolysis , the nitrile is typically heated in the presence of a strong acid and water. The reaction proceeds through protonation of the nitrile nitrogen, which increases the electrophilicity of the carbon atom. youtube.com A subsequent nucleophilic attack by water leads to the formation of an amide intermediate. youtube.com Under forcing conditions, this amide is further hydrolyzed to the corresponding carboxylic acid and an ammonium (B1175870) salt. youtube.comchemistrysteps.com

Base-catalyzed hydrolysis involves the nucleophilic attack of a hydroxide (B78521) ion on the nitrile carbon. chemistrysteps.com Under milder conditions, this can lead to the formation of the corresponding amide. youtube.com More vigorous basic conditions will hydrolyze the intermediate amide to a carboxylate salt, which can then be neutralized in an acidic workup step to yield the final carboxylic acid. youtube.comchemistrysteps.com

Beyond traditional chemical methods, enzymatic hydrolysis presents a green alternative for nitrile conversion. This biocatalytic process occurs under mild conditions, such as neutral pH and room temperature. researchgate.net Two main enzymatic pathways exist:

A two-step process involving nitrile hydratase , which converts the nitrile to an amide, followed by an amidase , which hydrolyzes the amide to the carboxylic acid. researchgate.net

A single-step conversion catalyzed by nitrilase , which directly transforms the nitrile into a carboxylic acid. researchgate.net

| Reaction Type | Reagents/Catalyst | Primary Product | Final Product (with workup) |

|---|---|---|---|

| Acid-Catalyzed | H₃O⁺, Heat | 4-Amino-5-fluoro-2-hydroxybenzamide | 4-Amino-5-fluoro-2-hydroxybenzoic acid |

| Base-Catalyzed (Mild) | OH⁻, Heat | 4-Amino-5-fluoro-2-hydroxybenzamide | 4-Amino-5-fluoro-2-hydroxybenzamide |

| Base-Catalyzed (Vigorous) | OH⁻, Strong Heat | Sodium 4-amino-5-fluoro-2-hydroxybenzoate | 4-Amino-5-fluoro-2-hydroxybenzoic acid |

| Enzymatic | Nitrilase or Nitrile Hydratase/Amidase | Amide or Carboxylic Acid | 4-Amino-5-fluoro-2-hydroxybenzoic acid |

Reduction to Amines

The nitrile group is readily reducible to a primary amine (aminomethyl group). This conversion is a fundamental transformation in organic synthesis, providing access to benzylamine (B48309) derivatives. For the closely related compound 4-amino-5-fluoro-2-methylbenzonitrile, the reduction of the nitrile group is a known reaction pathway. The resulting aminomethyl group introduces a flexible, basic linker that can be crucial for interacting with biological targets.

Common laboratory methods for nitrile reduction include:

Catalytic Hydrogenation: Using hydrogen gas (H₂) over a metal catalyst such as Palladium (Pd), Platinum (Pt), or Nickel (Ni).

Chemical Reduction: Employing powerful hydride reagents like Lithium Aluminum Hydride (LiAlH₄) followed by an aqueous workup.

The product of this reaction would be (4-amino-5-fluoro-2-hydroxyphenyl)methanamine.

Cycloaddition Reactions (e.g., Tetrazole Formation)

The nitrile functionality can participate in cycloaddition reactions, most notably the [3+2] cycloaddition with azides to form tetrazole rings. nih.govnih.gov This reaction, often referred to as a 1,3-dipolar cycloaddition, is the most common method for synthesizing 5-substituted-1H-tetrazoles. nih.govresearchgate.net The tetrazole ring is considered a bioisostere of the carboxylic acid group, meaning it has similar physical and chemical properties that allow it to mimic the carboxylic acid functionality in biological systems, but with improved metabolic stability. nih.gov

The reaction typically involves treating the nitrile with an azide (B81097) source, such as sodium azide (NaN₃). The process often requires a catalyst to overcome the activation barrier. nih.gov

| Catalyst Type | Examples | Key Features |

|---|---|---|

| Metal Salts | ZnCl₂, ZnBr₂, Yb(OTf)₃ | Lewis acidic metals activate the nitrile group. organic-chemistry.org Zinc salts are effective in water. organic-chemistry.org |

| Metal Complexes | Cobalt(II) complexes | Can operate via an intermediate metal-diazido complex. nih.govacs.org |

| Organocatalysts | L-proline | Environmentally benign and cost-effective. organic-chemistry.org |

The resulting product from the reaction of 4-amino-5-fluoro-2-hydroxybenzonitrile with sodium azide would be 5-(4-amino-5-fluoro-2-hydroxyphenyl)-1H-tetrazole.

Strategic Modifications of the Fluorine Atom via Substitution Reactions

The fluorine atom on the benzonitrile (B105546) ring is susceptible to nucleophilic aromatic substitution (SₙAr). The reactivity of the ring toward nucleophilic attack is enhanced by the presence of electron-withdrawing groups, such as the nitrile. The amino and hydroxyl groups also modulate the electronic properties of the ring, influencing the regioselectivity and rate of substitution.

This pathway allows for the introduction of a wide variety of functional groups in place of the fluorine atom, enabling significant structural diversification. For instance, in related fluorinated benzonitriles, the fluorine atom can be displaced by various nucleophiles. jst.go.jp

| Nucleophile Class | Example Reagent | Functional Group Introduced |

|---|---|---|

| Alkoxides | Sodium methoxide (B1231860) (NaOMe) | Methoxy (B1213986) (-OCH₃) |

| Amines | Ammonia (B1221849) (NH₃), Alkylamines (R-NH₂) | Amino (-NH₂), Alkylamino (-NHR) |

| Thiols | Sodium thiomethoxide (NaSMe) | Methylthio (-SMe) |

| Hydroxides | Sodium hydroxide (NaOH) | Hydroxyl (-OH) |

Design and Synthesis of Novel Derivatives and Analogues of 4-Amino-5-fluoro-2-hydroxybenzonitrile

4-Amino-5-fluoro-2-hydroxybenzonitrile serves as a valuable building block for designing and synthesizing novel derivatives and analogues with modified properties. nih.gov The synthetic strategies discussed previously (hydrolysis, reduction, cycloaddition, and substitution) are employed to create libraries of related compounds. For example, using a similar fluorinated C₃ building block, cyclization reactions can yield complex fluorinated heterocycles like pyrimidines and pyrazoles. nih.gov

The synthesis of derivatives often involves multi-step sequences where the parent molecule is strategically altered. For instance, derivatives of the related 3-fluoro-4-formylbenzonitrile are prepared through aromatic nucleophilic substitution followed by hydrolysis, demonstrating a common pathway for analogue synthesis. jst.go.jp By combining these reactions, chemists can systematically modify each part of the molecule to explore its chemical and biological potential.

Theoretical Structure-Reactivity Relationship (SAR) Studies of 4-Amino-5-fluoro-2-hydroxybenzonitrile Derivatives

Structure-Reactivity Relationship (SAR) studies are essential for understanding how specific structural features of a molecule influence its chemical reactivity and, by extension, its biological activity. For derivatives of 4-amino-5-fluoro-2-hydroxybenzonitrile, SAR studies would focus on the interplay between the substituents on the aromatic ring.

Electronic Effects: The molecule possesses a unique electronic profile due to the combination of the electron-donating amino (-NH₂) and hydroxyl (-OH) groups and the electron-withdrawing fluoro (-F) and nitrile (-CN) groups. This polarization is critical for molecular interactions, such as binding to enzymes or receptors. SAR studies on related scaffolds, like 4-aminoquinolines, have shown that the electron-withdrawing capacity of substituents directly impacts pKa and biological activity. nih.gov

Steric and Lipophilic Properties: Modifications to the scaffold, such as replacing the fluorine atom or derivatizing the nitrile group, alter the molecule's size, shape, and lipophilicity. These changes can dramatically affect how the molecule fits into a binding pocket and its absorption, distribution, metabolism, and excretion (ADME) properties. nih.gov

Hydrogen Bonding: The amino and hydroxyl groups are key hydrogen bond donors and acceptors. SAR studies often explore how masking or modifying these groups affects binding affinity.

By systematically synthesizing derivatives and correlating their structural changes with observed effects, a predictive model for designing more potent and selective compounds can be developed. nih.govmdpi.com

Exploration of Biological Activity and Molecular Interactions in Vitro and in Silico

In Vitro Enzyme Inhibition Studies and Mechanistic Insights

No published studies were identified that specifically investigate the in vitro inhibitory effects of 4-Amino-5-fluoro-2-hydroxybenzonitrile on any enzymes.

Cell-Based Antiproliferative Assays (In Vitro)

There is no available data from cell-based assays to evaluate the antiproliferative activity of 4-Amino-5-fluoro-2-hydroxybenzonitrile.

Evaluation against Defined Cell Lines for Mechanistic Understanding

Specific data on the evaluation of 4-Amino-5-fluoro-2-hydroxybenzonitrile against any defined cancer or other cell lines for mechanistic understanding is not available in the scientific literature.

Analysis of Cell Cycle Modulation and Apoptosis Induction Pathways (In Vitro)

No in vitro studies have been published detailing the effects of 4-Amino-5-fluoro-2-hydroxybenzonitrile on cell cycle progression or the induction of apoptosis.

In Vitro Antimicrobial and Antifungal Screening and Mechanisms of Action

There are no published reports on the screening of 4-Amino-5-fluoro-2-hydroxybenzonitrile for antimicrobial or antifungal activity.

Receptor Binding Studies and Ligand-Target Interactions (In Vitro / In Silico)

No in vitro or in silico studies detailing the receptor binding affinity or ligand-target interactions of 4-Amino-5-fluoro-2-hydroxybenzonitrile have been found.

Investigation of Molecular Pathways and Cellular Processes Impacted by 4-Amino-5-fluoro-2-hydroxybenzonitrile (In Vitro / In Silico)

A review of the literature did not yield any studies, either in vitro or in silico, that have investigated the molecular pathways or cellular processes affected by 4-Amino-5-fluoro-2-hydroxybenzonitrile.

Role As a Synthetic Intermediate and Broader Scientific Applications

Utility of 4-Amino-5-fluoro-2-hydroxybenzonitrile in the Synthesis of Complex Organic Molecules

4-Amino-5-fluoro-2-hydroxybenzonitrile serves as a crucial building block for a variety of intricate organic structures. The presence of multiple reactive sites—the nucleophilic amino group, the activatable nitrile group, and the phenolic hydroxyl group, all influenced by the electron-withdrawing fluorine atom—allows for a diverse range of chemical transformations.

The ortho-amino benzonitrile (B105546) moiety is a classic precursor for the synthesis of quinazolines, a class of heterocyclic compounds with a broad spectrum of biological activities. researchgate.netscielo.br The general strategy involves the reaction of the 2-aminobenzonitrile (B23959) core with various electrophiles, such as aldehydes or their synthetic equivalents, to construct the pyrimidine (B1678525) ring of the quinazoline (B50416) system. organic-chemistry.org Microwave-assisted organic synthesis has been shown to be a rapid and efficient method for preparing carbon-14 (B1195169) labeled 4-aminoquinazolines from 2-aminobenzonitrile precursors, highlighting the utility of this scaffold in drug metabolism and pharmacokinetic studies. researchgate.net The amino-quinazoline scaffold is recognized as a privileged structure in medicinal chemistry, with applications as antihypertensive, anti-inflammatory, and anticancer agents. scielo.br

The amino and nitrile functionalities of 4-amino-5-fluoro-2-hydroxybenzonitrile also predispose it as a potential precursor for the synthesis of substituted triazines. The synthesis of 1,3,5-triazine (B166579) derivatives often involves the cyclization of amidines or related precursors. nih.govnih.govmdpi.commdpi.com While direct synthesis from 4-amino-5-fluoro-2-hydroxybenzonitrile is not explicitly detailed in the provided search results, the general reactivity of aminonitriles suggests their potential for conversion into amidine intermediates, which can then undergo cyclization to form the triazine ring. These triazine scaffolds are of significant interest in medicinal chemistry, with derivatives showing affinity for serotonin (B10506) receptors and potential as anticancer agents. nih.govnih.gov

Furanones, another important class of heterocyclic compounds with diverse biological activities, can also be synthesized from precursors with functionalities similar to those present in 4-amino-5-fluoro-2-hydroxybenzonitrile. nih.govorganic-chemistry.org For instance, combinatorial libraries of 4-amino-5-alkoxy-2(5H)-furanones have been prepared and shown to possess antibiotic activity. nih.gov The synthesis of furanones can be achieved through various cyclization strategies, and the functionalities of the target molecule could potentially be manipulated to participate in such reactions. organic-chemistry.org

| Heterocyclic Scaffold | General Synthetic Precursor | Potential Synthetic Utility of 4-Amino-5-fluoro-2-hydroxybenzonitrile |

| Quinazolines | 2-Aminobenzonitriles | The ortho-amino benzonitrile moiety allows for cyclization reactions with various electrophiles to form the quinazoline ring system. researchgate.netscielo.brorganic-chemistry.org |

| Triazines | Amidines, Guanidines | The aminonitrile functionality can be a precursor to amidine intermediates, which are key for the synthesis of substituted triazines. nih.govnih.govmdpi.commdpi.com |

| Furanones | Various acyclic precursors | The functional groups could potentially be elaborated and cyclized to form substituted furanone rings. nih.govorganic-chemistry.org |

The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance metabolic stability, membrane permeability, and binding affinity. nih.gov The subject compound, 4-amino-5-fluoro-2-hydroxybenzonitrile, is an excellent example of a fluorinated building block for the synthesis of advanced medicinal chemistry scaffolds. nih.govevitachem.com

Its structural motifs are found in precursors for a range of therapeutic agents, including kinase inhibitors for cancer treatment. The unique substitution pattern provides a template for the development of novel bioactive molecules. The presence of the amino, hydroxyl, and cyano groups allows for a variety of coupling and derivatization reactions, enabling the construction of diverse chemical libraries for drug discovery.

Potential Applications in Materials Science (e.g., Polymer Chemistry, Liquid Crystals)

While direct applications of 4-amino-5-fluoro-2-hydroxybenzonitrile in materials science are not extensively documented, the properties of related benzonitrile derivatives suggest potential utility in this field. For instance, 2-fluoro-4-hydroxybenzonitrile (B1301987) is known to be a precursor for liquid crystal mesogens and photostable dyes. The rigid structure and unique electronic properties of halogenated benzonitriles make them suitable for the development of liquid crystals, flame retardants, and advanced polymers.

It is conceivable that 4-amino-5-fluoro-2-hydroxybenzonitrile could be functionalized to create novel monomers for polymerization, leading to polymers with enhanced thermal stability and specific optical properties. The amino and hydroxyl groups offer sites for incorporation into polyester (B1180765) or polyamide chains, while the polar nitrile and fluoro groups could influence the bulk properties of the resulting material. Furthermore, the synthesis of trimeric liquid crystals from 2,3,4-trihydroxy benzonitrile suggests that benzonitrile derivatives are valuable cores for the construction of liquid crystalline materials. researchgate.net

Contribution to Agrochemical Research (Focus on Chemical Principles and Synthetic Utility)

Halogenated benzonitriles are a known class of compounds with applications in agrochemical research, exhibiting herbicidal and fungicidal properties. For example, 2,6-dichlorobenzonitrile (B3417380) is an effective weed killer. The synthetic utility of 4-amino-5-fluoro-2-hydroxybenzonitrile in this field lies in its potential to serve as a starting material for the synthesis of novel, highly active agrochemicals.

| Application Area | Key Structural Features | Potential Contribution |

| Medicinal Chemistry | Fluorine atom, amino and hydroxyl groups | Enhanced metabolic stability, binding affinity, and serves as a versatile scaffold for various therapeutic agents. nih.gov |

| Materials Science | Rigid aromatic core, polar functional groups | Precursor for liquid crystals, photostable dyes, and advanced polymers with tailored properties. researchgate.net |

| Agrochemical Research | Halogenated benzonitrile structure | Building block for novel herbicides and fungicides with potentially enhanced efficacy and favorable environmental profiles. |

Future Directions in the Academic Research of 4-Amino-5-fluoro-2-hydroxybenzonitrile

Future research on 4-amino-5-fluoro-2-hydroxybenzonitrile is likely to focus on expanding its synthetic utility and developing more sustainable production methods.

The development of greener and more efficient synthetic routes for valuable chemical intermediates is a major goal in contemporary chemical research. researchgate.net Future work on 4-amino-5-fluoro-2-hydroxybenzonitrile will likely involve the exploration of novel catalytic systems and reaction conditions that minimize waste, reduce energy consumption, and utilize more environmentally benign reagents.

For instance, the development of one-pot syntheses and the use of recoverable catalysts could significantly improve the sustainability of its production. researchgate.net Research into flow chemistry processes could also offer a safer and more scalable method for its synthesis. The principles of green chemistry, such as atom economy and the use of renewable feedstocks, will undoubtedly guide the future development of synthetic methodologies for this important building block.

Advanced Mechanistic Studies using Ultrafast Spectroscopy

A thorough review of scientific literature reveals a lack of specific studies employing ultrafast spectroscopic techniques to investigate the mechanistic properties of 4-Amino-5-fluoro-2-hydroxybenzonitrile. Ultrafast spectroscopy, which includes methods like transient absorption and time-resolved fluorescence spectroscopy, is instrumental in probing the excited-state dynamics, photoinduced electron transfer processes, and reaction kinetics of molecules on femtosecond to picosecond timescales.

While such studies are common for understanding the photophysics of aromatic compounds, particularly those with potential applications in photochemistry or optoelectronics, no dedicated research has been published detailing the ultrafast dynamics of 4-Amino-5-fluoro-2-hydroxybenzonitrile. Therefore, data on its excited-state lifetimes, decay pathways, and transient species are not available in the current body of scientific literature.

High-Throughput Screening of Derivatives for Novel Biological Interactions (In Vitro)

High-throughput screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid in vitro testing of large libraries of chemical compounds against specific biological targets. This methodology is crucial for identifying new lead compounds with potential therapeutic activity.

Despite the potential for 4-Amino-5-fluoro-2-hydroxybenzonitrile to serve as a scaffold for combinatorial chemistry, a comprehensive search has found no published research on the high-throughput screening of its derivatives. The creation of a chemical library based on this scaffold would involve systematic modification of its functional groups to generate a diverse set of analogues. These analogues could then be screened against various biological targets, such as enzymes or receptors, to identify novel bioactive molecules. However, at present, there are no publicly accessible reports or data from such HTS campaigns.

Due to the absence of research data in this area, no data tables on compound libraries, screening targets, or hit compounds can be presented.

Computational Design of Functionalized Analogues

Computational chemistry, including techniques like Density Functional Theory (DFT), molecular docking, and Quantitative Structure-Activity Relationship (QSAR) modeling, is a powerful tool for the rational design of new molecules with desired properties. These methods allow for the in silico prediction of molecular geometries, electronic properties, and binding affinities, thereby guiding synthetic efforts toward the most promising candidates.

While computational studies have been performed on structurally related compounds such as substituted benzonitriles and other fluorinated aromatic molecules, there is no specific research available that focuses on the computational design of functionalized analogues of 4-Amino-5-fluoro-2-hydroxybenzonitrile. Such a study would theoretically explore how modifications to the parent structure influence its potential biological activity or material properties. The absence of such research means there are no computational models or predictive data to report for this specific compound.

Consequently, no data tables detailing computational findings, such as predicted binding energies or electronic properties of designed analogues, can be provided.

Conclusion

Summary of Key Research Findings and Methodological Advancements

Research surrounding 4-Amino-5-fluoro-2-hydroxybenzonitrile primarily identifies it as a valuable chemical intermediate rather than an end-product with direct applications. The key finding is its utility as a highly functionalized building block for synthesizing more complex molecules. Its trifunctional nature—possessing amino, fluoro, and hydroxy groups on a benzonitrile (B105546) framework—makes it a versatile scaffold. This is particularly relevant in medicinal chemistry, where related structures serve as precursors for potent therapeutics. For instance, various substituted benzonitriles are crucial intermediates in the synthesis of kinase inhibitors, which are instrumental in treating diseases like cancer. google.comnih.gov The presence of the fluorine atom is particularly noteworthy, as fluorine substitution is a common strategy in drug design to enhance metabolic stability and binding affinity.

Methodological advancements relevant to this compound lie in the broader field of substituted benzonitrile synthesis. Traditional methods are often multi-step and can suffer from issues with regioselectivity and yield. nih.gov Modern synthetic chemistry has seen progress in creating such complex aromatic compounds through more efficient pathways. These include advancements in catalytic ammoxidation of substituted toluenes, palladium- or nickel-catalyzed cyanation reactions of aryl halides, and novel one-pot syntheses from aldehydes. google.commedcraveonline.comrsc.org The development of methods for the atroposelective synthesis of chiral benzonitriles represents a significant frontier, addressing the challenge of creating optically pure, complex molecules for specialized applications. nih.gov While a specific, novel synthesis for 4-Amino-5-fluoro-2-hydroxybenzonitrile is not widely published, the existing methodologies for analogous compounds provide a robust framework for its production. google.comgoogle.com